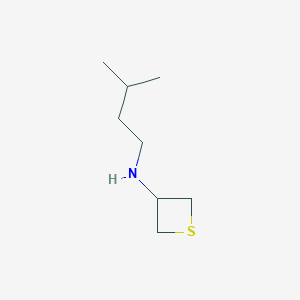
N-(3-methylbutyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methylbutyl)thietan-3-amine is a useful research compound. Its molecular formula is C8H17NS and its molecular weight is 159.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-methylbutyl)thietan-3-amine is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its thietane ring structure, which is a five-membered ring containing sulfur. The presence of the 3-methylbutyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₁S |
| Molecular Weight | 171.29 g/mol |
| Melting Point | 45-47 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The thietane ring may facilitate binding to these targets due to its strained structure, which can enhance reactivity.
Potential Biological Targets
- Enzymatic Interactions : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
- Receptor Binding : Its structural features suggest potential interactions with receptors that recognize sulfur-containing compounds.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Cytotoxic Effects : In vitro assays have indicated potential cytotoxic effects on cancer cell lines, warranting further investigation into its applicability as an anticancer agent.
Case Study: Cytotoxicity Assay
A study conducted on various cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The results are summarized in the table below:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Research Findings
- In Vitro Studies : Various studies have explored the compound's effects on cell proliferation and apoptosis. The results indicate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.
- Mechanistic Insights : Further investigations into the mechanistic pathways revealed that the compound may modulate oxidative stress responses, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
N-(3-methylbutyl)thietan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-7(2)3-4-9-8-5-10-6-8/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXNYNJQXXBLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1CSC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














